molecular formula C12H16N2O2 B3058777 (5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one CAS No. 917824-18-1

(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one

Cat. No.: B3058777
CAS No.: 917824-18-1
M. Wt: 220.27 g/mol
InChI Key: UCWIUCAEEPLGGF-ONGXEEELSA-N
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Description

(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceuticals. Its unique structure, featuring an oxazolidinone ring and a chiral center, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

    Introduction of the Aminomethyl Group: This step often involves the use of formaldehyde and a suitable amine in a Mannich-type reaction.

    Chiral Resolution: The chiral centers can be introduced using chiral starting materials or through chiral catalysts and auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted oxazolidinones.

Scientific Research Applications

(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The aminomethyl and phenylethyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone derivative used as an antibiotic.

    Tedizolid: A more potent oxazolidinone antibiotic with a similar mechanism of action.

Uniqueness

(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one is unique due to its specific chiral centers and the presence of both aminomethyl and phenylethyl groups. These features may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives.

Properties

IUPAC Name

(5S)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9(10-5-3-2-4-6-10)14-8-11(7-13)16-12(14)15/h2-6,9,11H,7-8,13H2,1H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWIUCAEEPLGGF-ONGXEEELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OC2=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@@H](OC2=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651189
Record name (5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917824-18-1
Record name (5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
Reactant of Route 2
(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
Reactant of Route 3
(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
Reactant of Route 4
(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
Reactant of Route 5
(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one
Reactant of Route 6
(5S)-5-(Aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one

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